PRL 2915

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

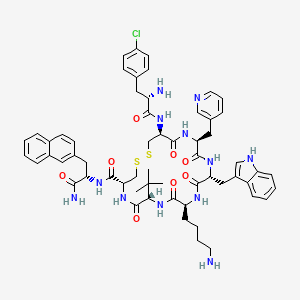

(4R,7S,10S,13R,16S,19S)-10-(4-aminobutyl)-19-[[(2S)-2-amino-3-(4-chlorophenyl)propanoyl]amino]-N-[(2S)-1-amino-3-naphthalen-2-yl-1-oxopropan-2-yl]-7-tert-butyl-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-16-(pyridin-3-ylmethyl)-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C59H71ClN12O8S2/c1-59(2,3)50-58(80)71-49(56(78)67-45(51(63)73)27-35-17-20-37-12-4-5-13-38(37)25-35)33-82-81-32-48(70-52(74)42(62)26-34-18-21-40(60)22-19-34)57(79)68-46(28-36-11-10-24-64-30-36)54(76)69-47(29-39-31-65-43-15-7-6-14-41(39)43)55(77)66-44(53(75)72-50)16-8-9-23-61/h4-7,10-15,17-22,24-25,30-31,42,44-50,65H,8-9,16,23,26-29,32-33,61-62H2,1-3H3,(H2,63,73)(H,66,77)(H,67,78)(H,68,79)(H,69,76)(H,70,74)(H,71,80)(H,72,75)/t42-,44-,45-,46-,47+,48+,49-,50+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLEAANKQQSAKNA-AIWSNXPOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CN=CC=C4)NC(=O)C(CC5=CC=C(C=C5)Cl)N)C(=O)NC(CC6=CC7=CC=CC=C7C=C6)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[C@H]1C(=O)N[C@@H](CSSC[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CN=CC=C4)NC(=O)[C@H](CC5=CC=C(C=C5)Cl)N)C(=O)N[C@@H](CC6=CC7=CC=CC=C7C=C6)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C59H71ClN12O8S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1175.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

PRL-2915: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

PRL-2915 is a potent and selective antagonist of the human somatostatin subtype 2 receptor (SSTR2), a G protein-coupled receptor that plays a crucial role in various physiological processes, including hormone secretion and neurotransmission. This document provides a comprehensive overview of the mechanism of action of PRL-2915, detailing its receptor binding affinity, downstream signaling pathways, and its effects in various experimental models. The information presented herein is intended to serve as a technical guide for researchers, scientists, and professionals involved in drug development and related fields.

Core Mechanism of Action: SSTR2 Antagonism

The primary mechanism of action of PRL-2915 is its high-affinity binding to and subsequent blockade of the human somatostatin subtype 2 receptor (SSTR2).[1][2] Somatostatin, the natural ligand for SSTRs, typically mediates inhibitory effects upon receptor activation. By antagonizing SSTR2, PRL-2915 effectively reverses or prevents these inhibitory signals.

Receptor Binding Affinity

PRL-2915 exhibits a high degree of selectivity for the SSTR2 subtype over other somatostatin receptors. Quantitative data on its binding affinities are summarized in the table below.

| Receptor Subtype | Binding Affinity (Ki) |

| Human SSTR1 | >1000 nM |

| Human SSTR2 | 12 nM[1][2] |

| Human SSTR3 | 100 nM |

| Human SSTR5 | 520 nM |

Functional Antagonism

In functional assays, PRL-2915 has been demonstrated to be a potent antagonist of somatostatin-mediated effects.

| Assay | Parameter | Value |

| Rat antagonist bioassay vs. somatostatin | IC50 | 1.8 nM |

Secondary Mechanism of Action: Urotensin II Receptor Antagonism

In addition to its primary activity at SSTR2, PRL-2915 has been shown to act as an antagonist at the urotensin II (UT) receptor. Urotensin II is a potent vasoconstrictor, and its receptor is also a G protein-coupled receptor.

| Receptor | Species | Binding Affinity (Ki) |

| Urotensin II Receptor | Rat | 293 nM |

| Urotensin II Receptor | Human | 562 nM |

Signaling Pathways

The antagonistic actions of PRL-2915 at SSTR2 and the urotensin II receptor result in the modulation of distinct downstream signaling cascades.

SSTR2 Signaling Pathway

SSTR2 is primarily coupled to the inhibitory G protein, Gi/o. Activation of SSTR2 by somatostatin leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and the modulation of ion channels. By blocking this interaction, PRL-2915 prevents these downstream effects.

Urotensin II Receptor Signaling Pathway

The urotensin II receptor is coupled to the Gq/11 protein. Its activation by urotensin II stimulates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade ultimately results in an increase in intracellular calcium and the activation of protein kinase C (PKC). PRL-2915 blocks this pathway at the receptor level.

Experimental Protocols

Determination of Receptor Binding Affinity (Ki)

Objective: To determine the binding affinity of PRL-2915 for human somatostatin receptors and urotensin II receptors.

Methodology:

-

Membrane Preparation: Membranes are prepared from cell lines stably expressing the human receptor of interest (e.g., CHO-K1 cells for SSTRs, HEK293 cells for UT receptor).

-

Radioligand Binding Assay:

-

A constant concentration of a suitable radioligand (e.g., [¹²⁵I]-Somatostatin-14 for SSTRs, [¹²⁵I]-Urotensin II for UT receptor) is incubated with the cell membranes.

-

Increasing concentrations of the unlabeled competitor, PRL-2915, are added to the incubation mixture.

-

The reaction is allowed to reach equilibrium at a specified temperature (e.g., 25°C).

-

-

Separation and Detection: The bound and free radioligand are separated by rapid filtration through glass fiber filters. The radioactivity retained on the filters, representing the bound radioligand, is measured using a gamma counter.

-

Data Analysis: The data are analyzed using a non-linear regression program to fit a one-site or two-site competition model. The IC50 value (the concentration of PRL-2915 that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Rat Aortic Ring Contraction Assay

Objective: To assess the functional antagonist activity of PRL-2915 against urotensin II-induced vasoconstriction.

Methodology:

-

Tissue Preparation: Thoracic aortas are isolated from male Wistar rats. The endothelium is removed, and the aorta is cut into rings of approximately 2-3 mm in width.

-

Organ Bath Setup: The aortic rings are mounted in organ baths containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O₂ and 5% CO₂. The rings are connected to isometric force transducers to record changes in tension.

-

Equilibration and Pre-contraction: The rings are allowed to equilibrate under a resting tension of 2g for 60-90 minutes. They are then pre-contracted with a submaximal concentration of an alpha-agonist like phenylephrine.

-

Antagonist Incubation: Once a stable contraction is achieved, PRL-2915 is added to the organ bath at various concentrations (e.g., 0.3-30 nM) and incubated for a set period (e.g., 30 minutes).

-

Agonist Challenge: A cumulative concentration-response curve to urotensin II is then generated in the presence of PRL-2915.

-

Data Analysis: The contractile responses are expressed as a percentage of the initial pre-contraction. The effect of PRL-2915 is quantified by the rightward shift of the urotensin II concentration-response curve, and the pA2 value can be calculated to determine the potency of the antagonist.

In Vivo Glucose Metabolism Studies in Mice

Objective: To evaluate the effect of PRL-2915 on glucose homeostasis in vivo.

Methodology:

-

Animal Model: Diet-induced obese (DIO) mice or other relevant diabetic models are used.

-

Drug Administration: PRL-2915 is administered to the mice via an appropriate route (e.g., intraperitoneal injection) at a specified dose and time before the glucose challenge.

-

Oral Glucose Tolerance Test (OGTT):

-

Mice are fasted overnight (approximately 12-16 hours).

-

A baseline blood sample is collected from the tail vein to measure fasting glucose and hormone levels (e.g., insulin, GLP-1, glucagon).

-

A glucose solution (e.g., 2 g/kg body weight) is administered orally by gavage.

-

Blood samples are collected at various time points post-glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).

-

-

Hormone and Metabolite Analysis: Blood glucose levels are measured immediately using a glucometer. Plasma samples are stored for later analysis of insulin, GLP-1, and glucagon concentrations using ELISA or radioimmunoassay (RIA).

-

Data Analysis: The area under the curve (AUC) for glucose and hormone responses is calculated. Statistical comparisons are made between the vehicle-treated and PRL-2915-treated groups to determine the effect of the compound on glucose tolerance and hormone secretion.

Summary of Effects

-

Endocrine System: By antagonizing SSTR2 on pancreatic α-cells and intestinal L-cells, PRL-2915 can lead to an increase in glucagon and glucagon-like peptide-1 (GLP-1) secretion, respectively. This modulation of key hormones involved in glucose regulation highlights its potential in metabolic research.

-

Cardiovascular System: Through its antagonism of the urotensin II receptor, PRL-2915 can inhibit the vasoconstrictor effects of urotensin II, suggesting a potential role in cardiovascular research.[2]

Conclusion

PRL-2915 is a valuable research tool with a well-defined dual mechanism of action. Its high potency and selectivity for the SSTR2 receptor, coupled with its antagonist activity at the urotensin II receptor, make it a versatile compound for investigating a range of physiological and pathophysiological processes. The experimental protocols and signaling pathway diagrams provided in this guide offer a robust framework for designing and interpreting studies involving PRL-2915.

References

PRL-2915: A Technical Guide on its Pharmacology and Toxicology

For Researchers, Scientists, and Drug Development Professionals

Abstract

PRL-2915 is a synthetic cyclic octapeptide analogue of somatostatin that acts as a potent and selective antagonist for the somatostatin receptor subtype 2 (SSTR2). Its pharmacological profile suggests potential therapeutic applications in conditions characterized by dysregulated hormonal secretion, particularly in the context of metabolic disorders such as diabetes. This technical guide provides a comprehensive overview of the currently available data on the pharmacology and toxicology of PRL-2915, with a focus on its mechanism of action, receptor binding affinity, and effects on glucagon and GLP-1 secretion. Detailed experimental protocols for key in vitro and in vivo assays are provided, and relevant signaling pathways are illustrated. It is important to note that while the pharmacological properties of PRL-2915 have been investigated in several preclinical studies, detailed public information on its toxicology is limited.

Introduction

Somatostatin is a naturally occurring inhibitory peptide hormone that regulates a wide range of physiological processes by binding to five distinct G-protein coupled receptor subtypes (SSTR1-5). The development of selective antagonists for these receptors offers a promising avenue for therapeutic intervention in various pathologies. PRL-2915 has emerged as a significant research tool due to its high affinity and selectivity for SSTR2, a receptor subtype predominantly expressed in the pancreas, gut, and various neuroendocrine tissues. This document synthesizes the existing scientific literature on PRL-2915 to serve as a technical resource for researchers in the field.

Pharmacology

Mechanism of Action

PRL-2915 functions as a competitive antagonist at the somatostatin receptor subtype 2 (SSTR2). By binding to SSTR2, it blocks the downstream signaling pathways typically initiated by the binding of endogenous somatostatin. The primary mechanism of somatostatin action through SSTR2 involves the inhibition of adenylyl cyclase, leading to decreased intracellular cyclic adenosine monophosphate (cAMP) levels, and the modulation of ion channels, resulting in cellular hyperpolarization. By antagonizing these effects, PRL-2915 can disinhibit cellular processes that are tonically suppressed by somatostatin.

Pharmacodynamics

The primary pharmacodynamic effects of PRL-2915 are centered on the regulation of hormone secretion. In the context of metabolic diseases, its most notable actions are the potentiation of glucagon and glucagon-like peptide-1 (GLP-1) secretion.

-

Glucagon Secretion: In pancreatic α-cells, which express a high density of SSTR2, somatostatin acts as a paracrine inhibitor of glucagon release. By blocking this inhibitory tone, PRL-2915 leads to an increase in glucagon secretion, particularly in response to hypoglycemic conditions.

-

GLP-1 Secretion: In the gastrointestinal tract, enteroendocrine L-cells secrete GLP-1 in response to nutrient stimulation. Somatostatin, acting via SSTR2, inhibits GLP-1 release. PRL-2915 reverses this inhibition, thereby enhancing GLP-1 secretion.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data available for PRL-2915.

Table 1: Receptor Binding Affinity of PRL-2915

| Receptor Subtype | Binding Affinity (Ki) | Selectivity vs. hsst2 |

| Human SSTR2 (hsst2) | 12 nM | - |

| Human SSTR3 (hsst3) | ~96 nM | 8-fold lower |

| Human SSTR5 (hsst5) | ~480 nM | 40-fold lower |

Table 2: In Vitro Potency of PRL-2915

| Assay | Parameter | Value |

| Rat Pituitary Growth Hormone Release | IC50 | 1.8 nM |

Toxicology

Experimental Protocols

Aortic Ring Contraction Assay

This ex vivo assay is used to assess the vasoactive properties of compounds.

Methodology:

-

Tissue Preparation:

-

Male Wistar rats (200-250 g) are euthanized by an approved method.

-

The thoracic aorta is carefully dissected, cleaned of adhering connective and adipose tissue, and placed in cold Krebs-Henseleit (K-H) buffer (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, and glucose 11.1).

-

The aorta is cut into rings of 3-4 mm in length.

-

-

Experimental Setup:

-

Aortic rings are mounted between two stainless steel hooks in a 10 mL organ bath filled with K-H buffer, maintained at 37°C, and continuously gassed with 95% O2 and 5% CO2.

-

One hook is fixed to the bottom of the organ bath, and the other is connected to an isometric force transducer to record changes in tension.

-

The rings are equilibrated for 60-90 minutes under a resting tension of 2 g, with the K-H buffer being replaced every 15-20 minutes.

-

-

Procedure:

-

After equilibration, the viability of the rings is assessed by inducing a contraction with phenylephrine (1 µM).

-

Once a stable plateau is reached, acetylcholine (10 µM) is added to confirm the integrity of the endothelium.

-

The rings are then washed extensively with K-H buffer and allowed to return to baseline tension.

-

To assess the effect of PRL-2915 on vasoconstriction, a cumulative concentration-response curve to a contractile agent (e.g., human urotensin II) is generated in the absence and presence of increasing concentrations of PRL-2915 (pre-incubated for 20-30 minutes).

-

-

Data Analysis:

-

The contractile responses are recorded as changes in tension (grams).

-

The effects of PRL-2915 are expressed as a percentage of the maximal contraction induced by the contractile agent in the control condition.

-

Hyperinsulinemic-Euglycemic Clamp in Rats

This in vivo technique is the gold standard for assessing insulin sensitivity and glucose metabolism.

Methodology:

-

Animal Preparation:

-

Male Sprague-Dawley rats (250-300 g) are anesthetized with an appropriate anesthetic.

-

Indwelling catheters are surgically implanted in the right jugular vein (for infusions) and the left carotid artery (for blood sampling).

-

The catheters are tunneled subcutaneously and exteriorized at the back of the neck.

-

Animals are allowed to recover for 5-7 days post-surgery.

-

-

Experimental Setup:

-

Rats are fasted for 5-6 hours before the clamp procedure.

-

The jugular vein catheter is connected to a syringe pump for the infusion of insulin and glucose.

-

The carotid artery catheter is used for blood sampling.

-

-

Procedure:

-

A priming dose of human insulin is administered, followed by a constant infusion at a rate of, for example, 10 mU/kg/min to induce hyperinsulinemia.

-

Arterial blood samples (5-10 µL) are collected every 5-10 minutes to monitor blood glucose levels.

-

A variable infusion of 20% dextrose is started and adjusted to maintain euglycemia (target blood glucose level of ~100 mg/dL).

-

The clamp is typically maintained for 120 minutes once a steady-state of glucose infusion is achieved.

-

To investigate the effect of PRL-2915, the compound is administered as a bolus or continuous infusion prior to or during the clamp procedure. For instance, a 3-hour infusion of PRL-2915 at a dose of 1,500 nmol/kg/h has been used in studies.

-

-

Data Analysis:

-

The glucose infusion rate (GIR) required to maintain euglycemia during the last 30-60 minutes of the clamp is calculated and serves as an index of insulin sensitivity.

-

Arterial blood samples can also be collected for the analysis of insulin, glucagon, and other hormones.

-

Visualizations

Signaling Pathways

Caption: Signaling pathway of SSTR2 and its antagonism by PRL-2915.

Experimental Workflows

Caption: Workflow for the aortic ring contraction assay.

Caption: Workflow for the hyperinsulinemic-euglycemic clamp in rats.

Conclusion

PRL-2915 is a valuable pharmacological tool for investigating the physiological roles of SSTR2. Its ability to selectively antagonize SSTR2 has been shown to modulate the secretion of key metabolic hormones, highlighting its potential for further investigation in the context of diabetes and other metabolic disorders. However, the conspicuous absence of detailed, publicly accessible toxicology and safety data underscores the need for comprehensive preclinical safety evaluation before any consideration for clinical development. This guide provides a foundational understanding of PRL-2915's pharmacology and outlines key experimental methodologies to facilitate future research in this area.

PRL-2915: A Comprehensive Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical structure, properties, and pharmacological profile of PRL-2915, a potent and selective antagonist of the human somatostatin subtype 2 receptor (hsst2). All quantitative data is presented in structured tables, and detailed methodologies for key experiments are provided. Signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate understanding.

Chemical Structure and Properties

PRL-2915 is a synthetic cyclic octapeptide. Its chemical identity and key properties are summarized in the table below.

| Property | Value |

| IUPAC Name | 4-chloro-L-phenylalanyl-D-cysteinyl-3-(3-pyridinyl)-L-alanyl-D-tryptophyl-L-lysyl-3-methyl-L-valyl-L-cysteinyl-3-(2-naphthalenyl)-L-alaninamide, cyclic (2→7)-disulfide |

| Molecular Formula | C₅₉H₇₁ClN₁₂O₈S₂ |

| Molecular Weight | 1175.85 g/mol |

| CAS Number | 209006-18-8 |

| Appearance | White to off-white solid |

| Amino Acid Sequence | {Phe<4-Cl>}-{d-Cys}-{β-Ala<3-Py>}-{d-Trp}-Lys-{Val<3-Me>}-Cys-{2-Nal}-NH₂ (Disulfide bond between Cys² and Cys⁷) |

Pharmacological Properties

PRL-2915 is a high-affinity antagonist for the human somatostatin subtype 2 receptor (hsst2), exhibiting significant selectivity over other somatostatin receptor subtypes. It also demonstrates antagonist activity at the urotensin-II receptor.

Somatostatin Receptor Binding Affinity

The binding affinity of PRL-2915 for human somatostatin receptors has been determined through competitive binding assays. The inhibition constants (Ki) are presented in the table below.

| Receptor Subtype | Ki (nM) |

| hsst1 | >1000 |

| hsst2 | 12 |

| hsst3 | 100 |

| hsst4 | 895 |

| hsst5 | 520 |

In Vitro Antagonist Activity

PRL-2915 has been shown to be a potent antagonist in a rat pituitary growth hormone in vitro assay, effectively inhibiting the action of somatostatin.

| Assay | IC₅₀ (nM) |

| Rat Pituitary Growth Hormone Antagonist Assay (vs. Somatostatin-14) | 1.8 |

Urotensin-II Receptor Activity

PRL-2915 dose-dependently blocks human urotensin-II-induced tonic contractions in isolated rat aortic rings, indicating its antagonist activity at the urotensin-II receptor.

Signaling Pathways

Somatostatin Receptor Subtype 2 (SSTR2) Signaling

PRL-2915 acts as an antagonist at the SSTR2, a G-protein coupled receptor (GPCR). Upon activation by its endogenous ligand somatostatin, SSTR2 initiates a signaling cascade that leads to various cellular responses. As an antagonist, PRL-2915 blocks these downstream effects. The canonical SSTR2 signaling pathway is depicted below.

Caption: SSTR2 Signaling Pathway and Point of Inhibition by PRL-2915.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the characterization of PRL-2915.

Radioligand Binding Assay for Somatostatin Receptors

This protocol outlines the general procedure for a competitive radioligand binding assay to determine the affinity (Ki) of a test compound like PRL-2915 for somatostatin receptors.

Caption: Experimental Workflow for Radioligand Binding Assay.

Detailed Steps:

-

Membrane Preparation:

-

Culture cells stably expressing the human somatostatin receptor subtype of interest (e.g., CHO-K1 or HEK293 cells).

-

Harvest the cells and homogenize them in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing protease inhibitors.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed to pellet the cell membranes.

-

Wash the membrane pellet and resuspend it in the binding buffer. Determine the protein concentration using a suitable method (e.g., Bradford assay).

-

-

Binding Assay:

-

In a 96-well plate, add the following to each well:

-

Cell membrane preparation (a specific amount of protein, e.g., 20-40 µg).

-

A fixed concentration of the radiolabeled somatostatin analog (e.g., ¹²⁵I-[Tyr¹¹]-somatostatin-14) at a concentration close to its Kd.

-

Varying concentrations of the unlabeled test compound (PRL-2915).

-

For determining non-specific binding, add a high concentration of unlabeled somatostatin.

-

Bring the final volume to a fixed amount (e.g., 250 µL) with binding buffer (50 mM HEPES, 5 mM MgCl₂, 1 mg/mL BSA, pH 7.4).

-

-

Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 30-60 minutes).

-

-

Filtration and Counting:

-

Terminate the binding reaction by rapid filtration through a glass fiber filter (e.g., Whatman GF/B) pre-soaked in a solution like polyethyleneimine to reduce non-specific binding.

-

Wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Measure the radioactivity retained on the filters using a gamma counter.

-

-

Data Analysis:

-

Subtract the non-specific binding from the total binding to obtain the specific binding at each concentration of the test compound.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Use a non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

-

Rat Aortic Ring Contraction Assay

This protocol describes the general methodology to assess the antagonist effect of a compound like PRL-2915 on urotensin-II-induced vasoconstriction in isolated rat aortic rings.

Caption: Experimental Workflow for Rat Aortic Ring Contraction Assay.

Detailed Steps:

-

Tissue Preparation:

-

Humanely euthanize a male Wistar rat.

-

Carefully dissect the thoracic aorta and place it in cold, oxygenated Krebs-Henseleit solution.

-

Remove the surrounding connective and adipose tissues under a dissecting microscope.

-

Cut the aorta into rings of approximately 2-3 mm in width. The endothelium may be removed by gently rubbing the luminal surface with a wire.

-

-

Mounting and Equilibration:

-

Suspend each aortic ring between two L-shaped stainless-steel hooks in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously gassed with 95% O₂ and 5% CO₂.

-

Connect one hook to a fixed support and the other to an isometric force transducer to record changes in tension.

-

Apply an optimal resting tension (e.g., 1.5-2.0 g) to the rings and allow them to equilibrate for at least 60-90 minutes, with periodic washing with fresh buffer.

-

-

Experimental Procedure:

-

After equilibration, test the viability of the rings by inducing a contraction with a standard agent like potassium chloride (KCl).

-

Wash the rings and allow them to return to baseline tension.

-

Incubate the aortic rings with either the vehicle (control) or a specific concentration of PRL-2915 for a predetermined period (e.g., 30 minutes).

-

Construct a cumulative concentration-response curve for urotensin-II by adding it to the organ bath in increasing concentrations and recording the steady-state contraction at each concentration.

-

-

Data Analysis:

-

Express the contractile responses as a percentage of the maximal contraction induced by KCl.

-

Plot the mean contractile response against the logarithm of the agonist concentration to generate concentration-response curves.

-

Compare the concentration-response curves in the presence and absence of PRL-2915 to determine the nature and potency of the antagonism.

-

Conclusion

PRL-2915 is a valuable research tool for investigating the physiological and pathophysiological roles of the somatostatin subtype 2 receptor and the urotensin-II receptor. Its high affinity and selectivity for hsst2 make it a suitable probe for studying the downstream signaling and functional consequences of SSTR2 blockade. The detailed protocols provided in this guide offer a foundation for the design and execution of experiments utilizing this potent antagonist.

The Discovery and History of PRL-2915: A Technical Overview

Introduction

PRL-2915 is a potent and selective antagonist of the human somatostatin receptor subtype 2 (hsst2). Its discovery has provided a valuable pharmacological tool for researchers investigating the physiological roles of the sst2 receptor and its endogenous ligand, somatostatin. This document serves as an in-depth technical guide, detailing the history, discovery, and experimental characterization of PRL-2915. It is intended for researchers, scientists, and drug development professionals.

Discovery and Initial Characterization

PRL-2915 was first described in a 1999 publication by Hocart and colleagues in the Journal of Medicinal Chemistry. The research focused on the synthesis and biological evaluation of a series of cyclic disulfide antagonists of somatostatin. The primary goal was to develop potent and selective ligands for the five known somatostatin receptor subtypes. Through systematic structure-activity relationship (SAR) studies, the researchers identified a series of compounds with high affinity for the hsst2 receptor.

Quantitative Data Summary

The key quantitative measure of PRL-2915's potency is its binding affinity (Ki) for the human sst2 receptor. This was determined through competitive binding assays.

| Compound | Receptor Subtype | Binding Affinity (Ki) [nM] |

| PRL-2915 | hsst2 | 12 |

Experimental Protocols

Radioligand Binding Assay for hsst2

The binding affinity of PRL-2915 for the human sst2 receptor was determined using a competitive radioligand binding assay. The following is a generalized protocol based on standard methods described in the field.

Materials:

-

Membranes from Chinese Hamster Ovary (CHO-K1) cells stably expressing the human sst2 receptor.

-

Radioligand: [125I-Tyr11]-Somatostatin-14

-

Non-specific binding control: Unlabeled Somatostatin-14 (1 µM)

-

PRL-2915 at various concentrations

-

Binding buffer: 50 mM HEPES, pH 7.4, 5 mM MgCl2, 1 mg/ml BSA, and aprotinin (20 µg/ml)

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

Cell membranes expressing hsst2 were incubated with the radioligand and varying concentrations of the unlabeled competitor, PRL-2915.

-

The incubation was carried out in the binding buffer at a specified temperature (e.g., 25°C) for a set duration (e.g., 60 minutes) to reach equilibrium.

-

The reaction was terminated by rapid filtration through glass fiber filters, separating the bound from the free radioligand.

-

The filters were washed with ice-cold buffer to remove any non-specifically bound radioligand.

-

The radioactivity retained on the filters was quantified using a scintillation counter.

-

The concentration of PRL-2915 that inhibited 50% of the specific binding of the radioligand (IC50) was determined.

-

The Ki value was calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Application in Urotensin-II Signaling Research

A significant application of PRL-2915 has been in the study of the urotensin-II (U-II) signaling pathway. In 2002, Rossowski and colleagues published a study in the European Journal of Pharmacology demonstrating that human urotensin-II-induced contractions in rat aortic rings could be inhibited by somatostatin receptor antagonists. This suggested a functional interaction or cross-talk between the somatostatin and urotensin systems.

Rat Aortic Ring Contraction Assay

This ex vivo experiment is a classic pharmacological preparation to study the effects of vasoactive compounds.

Materials:

-

Thoracic aortas from male Sprague-Dawley rats.

-

Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, and glucose 11.1).

-

Human urotensin-II

-

PRL-2915

-

Organ bath system with isometric force transducers.

Procedure:

-

Male Sprague-Dawley rats were euthanized, and the thoracic aorta was carefully excised and placed in cold Krebs-Henseleit solution.

-

The aorta was cleaned of adherent connective tissue and cut into rings of approximately 3-4 mm in width.

-

The aortic rings were mounted in organ baths containing Krebs-Henseleit solution, maintained at 37°C, and continuously gassed with 95% O2 / 5% CO2.

-

The rings were allowed to equilibrate for a period (e.g., 60-90 minutes) under a resting tension (e.g., 1.5-2.0 g).

-

After equilibration, the rings were contracted with a submaximal concentration of human urotensin-II.

-

Once a stable contraction was achieved, PRL-2915 was added cumulatively to the organ bath to assess its inhibitory effect.

-

The relaxation induced by PRL-2915 was measured and expressed as a percentage of the initial contraction induced by urotensin-II.

Conclusion

PRL-2915 has proven to be a cornerstone tool in the study of the sst2 receptor. Its high potency and selectivity have enabled researchers to dissect the physiological and pathological roles of this receptor with greater precision. Furthermore, its use in investigating the urotensin-II system has opened up new avenues for understanding the complex interplay between different G-protein coupled receptor signaling pathways. The foundational research on PRL-2915 has paved the way for the development of other selective somatostatin receptor ligands and continues to be a reference point in the field of peptide receptor pharmacology.

PRL-2915: A Technical Guide to its Binding Affinity and Kinetics at the Somatostatin Receptor Subtype 2

For Researchers, Scientists, and Drug Development Professionals

Introduction

PRL-2915 is a potent and selective antagonist for the human somatostatin receptor subtype 2 (sst2). As a member of the G protein-coupled receptor (GPCR) family, the sst2 receptor is a critical target in neuroendocrine tumors and other pathological conditions. Understanding the binding characteristics of antagonists like PRL-2915 is paramount for the development of novel therapeutics and diagnostic agents. This technical guide provides a comprehensive overview of the binding affinity and kinetics of PRL-2915, detailed experimental protocols, and a visualization of the associated signaling pathways.

Binding Affinity and Kinetics of PRL-2915

PRL-2915 exhibits a high binding affinity for the human somatostatin receptor subtype 2. The equilibrium dissociation constant (Ki) has been determined to be 12 nM. This potent antagonism is also selective, with PRL-2915 showing significantly lower affinity for other somatostatin receptor subtypes.

While the equilibrium binding affinity (Ki) is well-documented, specific kinetic parameters such as the association rate constant (k_on_) and the dissociation rate constant (k_off_) for PRL-2915 are not extensively reported in publicly available literature. These parameters are crucial for a complete understanding of the drug-receptor interaction, influencing the duration of action and the potential for non-equilibrium effects.

| Parameter | Receptor | Value | Notes |

| K_i_ | Human sst2 | 12 nM | Equilibrium Dissociation Constant |

| Selectivity | sst2 over sst3 | High | - |

| Selectivity | sst2 over sst5 | High | - |

| k_on_ | Human sst2 | Not Reported | Association Rate Constant |

| k_off_ | Human sst2 | Not Reported | Dissociation Rate Constant |

Experimental Protocols

Radioligand Binding Assay for Determining Binding Affinity (K_i_)

This protocol outlines a competitive radioligand binding assay to determine the binding affinity of PRL-2915 for the sst2 receptor.

Materials:

-

Cell membranes expressing the human sst2 receptor.

-

Radioligand (e.g., [¹²⁵I]-Tyr¹¹-Somatostatin-14).

-

PRL-2915 (unlabeled competitor).

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mg/mL BSA, and protease inhibitors).

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation fluid and counter.

Procedure:

-

Prepare a dilution series of PRL-2915 in binding buffer.

-

In a 96-well plate, add a fixed concentration of the radioligand to each well.

-

Add the serially diluted PRL-2915 to the wells.

-

Initiate the binding reaction by adding the cell membranes to each well.

-

Incubate the plate at a specific temperature (e.g., 25°C) for a defined period to reach equilibrium (e.g., 60 minutes).

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Determine non-specific binding in the presence of a high concentration of an unlabeled sst2 ligand.

-

Calculate the specific binding at each concentration of PRL-2915 by subtracting the non-specific binding from the total binding.

-

Analyze the data using non-linear regression to determine the IC₅₀ value, which can then be converted to the K_i_ value using the Cheng-Prusoff equation.

Radioligand Binding Assay Workflow

In Vitro Antagonist Assay: Inhibition of Growth Hormone (GH) Release

This protocol describes a functional assay to measure the antagonistic activity of PRL-2915 by quantifying its ability to inhibit somatostatin-induced suppression of growth hormone release from pituitary cells.

Materials:

-

Rat pituitary cells (e.g., primary culture or a suitable cell line like GH3 or GH4C1).

-

Culture medium (e.g., DMEM with appropriate supplements).

-

Somatostatin-14 (agonist).

-

PRL-2915.

-

Growth Hormone (GH) ELISA kit.

Procedure:

-

Plate pituitary cells in a multi-well plate and culture until they adhere.

-

Wash the cells with serum-free medium.

-

Pre-incubate the cells with varying concentrations of PRL-2915 for a defined period (e.g., 30 minutes).

-

Add a fixed, sub-maximal concentration of somatostatin-14 to the wells (except for the basal control).

-

Incubate for a further period (e.g., 2-4 hours) to allow for GH release.

-

Collect the culture supernatant from each well.

-

Measure the concentration of GH in the supernatant using a specific ELISA kit.

-

Determine the percentage of inhibition of the somatostatin effect at each concentration of PRL-2915.

-

Plot the concentration-response curve and determine the IC₅₀ value for PRL-2915.

GH Release Inhibition Assay Workflow

Signaling Pathways

PRL-2915 acts as an antagonist at the sst2 receptor, thereby blocking the downstream signaling cascades typically initiated by the binding of the endogenous ligand, somatostatin. The sst2 receptor is a Gi/o-coupled GPCR, and its activation leads to several inhibitory cellular responses.

Upon agonist binding, the sst2 receptor activates inhibitory G proteins (Gi/o), which in turn inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP attenuates the activity of Protein Kinase A (PKA). Furthermore, the βγ subunits of the activated G protein can directly modulate the activity of ion channels, leading to an influx of K⁺ (hyperpolarization) and an inhibition of Ca²⁺ influx. These events collectively contribute to the inhibition of hormone secretion and cell proliferation.

The signaling cascade also involves the activation of phosphotyrosine phosphatases (PTPs), such as SHP-1 and SHP-2, which can dephosphorylate and inactivate various signaling molecules, including those in the MAPK/ERK and PI3K/Akt pathways, further contributing to the anti-proliferative effects of sst2 activation. As an antagonist, PRL-2915 prevents these signaling events from occurring in response to somatostatin.

SST2 Receptor Signaling Pathway

In Vitro Characterization of PRL-2915: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the in vitro pharmacological characteristics of PRL-2915, a potent and selective antagonist of the human somatostatin subtype 2 receptor (SSTR2). The information presented herein is intended to support further research and drug development efforts centered on this compound.

Quantitative Data Summary

The binding affinities and functional potency of PRL-2915 have been determined through various in vitro assays. The key quantitative data are summarized in the tables below for ease of comparison.

Table 1: Binding Affinity (Ki) of PRL-2915 for Human Somatostatin Receptors [1][2]

| Receptor Subtype | Ki (nM) |

| hSSTR2 | 12 |

| hSSTR3 | 100 |

| hSSTR5 | 520 |

| hSSTR4 | 895 |

| hSSTR1 | >1000 |

Table 2: Functional Antagonist Activity of PRL-2915 [1]

| Assay | Target | IC50 (nM) |

| Rat Antagonist Bioassay vs. Somatostatin | SSTR2 | 1.8 |

Table 3: Off-Target Binding Affinity of PRL-2915 [1]

| Receptor | Ki (nM) |

| Rat Urotensin II Receptor | 293 |

| Human Urotensin II Receptor | 562 |

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in the characterization of PRL-2915.

This protocol describes a competitive binding assay to determine the affinity (Ki) of a test compound for somatostatin receptors.

Objective: To determine the binding affinity of PRL-2915 for human somatostatin receptor subtypes (SSTR1-5).

Materials:

-

Cell membranes prepared from cell lines expressing individual human somatostatin receptor subtypes.

-

Radioligand (e.g., [125I]-Tyr11-Somatostatin-14).

-

PRL-2915 (or other competing ligand).

-

Binding Buffer (e.g., 50 mM HEPES, 5 mM MgCl₂, 1 mM CaCl₂, 0.5% BSA, pH 7.4).

-

Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize cells expressing the target receptor in a lysis buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in binding buffer. Determine the protein concentration of the membrane preparation.

-

Assay Setup: In a 96-well plate, add the following to each well in triplicate:

-

Cell membrane preparation (typically 20-50 µg of protein).

-

A fixed concentration of radioligand.

-

Increasing concentrations of the unlabeled competitor (PRL-2915). For determining non-specific binding, a high concentration of unlabeled somatostatin is used.

-

-

Incubation: Incubate the plates at room temperature for a defined period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

-

Termination and Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

This ex vivo functional assay assesses the ability of an antagonist to inhibit agonist-induced smooth muscle contraction.

Objective: To evaluate the functional antagonist activity of PRL-2915 against human urotensin II-induced vascular contraction.

Materials:

-

Thoracic aorta from a rat.

-

Krebs-Henseleit (KH) buffer (containing NaCl, KCl, MgSO₄, KH₂PO₄, NaHCO₃, glucose, and CaCl₂), gassed with 95% O₂/5% CO₂.

-

Human urotensin II (agonist).

-

PRL-2915 (antagonist).

-

Organ bath system with isometric force transducers.

Procedure:

-

Aortic Ring Preparation: Euthanize a rat and carefully dissect the thoracic aorta. Clean the aorta of adhering connective and fatty tissues and cut it into rings of approximately 2-4 mm in width.

-

Mounting: Mount the aortic rings in an organ bath containing KH buffer maintained at 37°C and continuously gassed with 95% O₂/5% CO₂. The rings are connected to isometric force transducers to record changes in tension.

-

Equilibration: Allow the rings to equilibrate for a period of 60-90 minutes under a resting tension. During this time, the KH buffer is changed periodically.

-

Viability Check: Test the viability of the rings by inducing a contraction with a high concentration of potassium chloride (KCl).

-

Antagonist Incubation: After a washout period, incubate the aortic rings with varying concentrations of PRL-2915 for a defined period (e.g., 30 minutes).

-

Agonist Challenge: While the antagonist is present, add a fixed concentration of human urotensin II to induce a contractile response.

-

Data Recording and Analysis: Record the tension developed in response to the agonist in the presence and absence of the antagonist. The inhibitory effect of the antagonist is calculated as the percentage reduction in the agonist-induced contraction. The IC50 value, the concentration of the antagonist that produces 50% of its maximal inhibition, is then determined.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the SSTR2 signaling pathway antagonized by PRL-2915 and the general workflow of a competitive binding assay.

Caption: SSTR2 signaling pathway antagonized by PRL-2915.

Caption: Experimental workflow for a competitive radioligand binding assay.

References

In-Depth Technical Guide: PRL-2915 (CAS No. 209006-18-8)

For Researchers, Scientists, and Drug Development Professionals

Core Compound Information

PRL-2915 is a potent and selective synthetic peptide antagonist of the human somatostatin receptor subtype 2 (hsst2). Its systematic chemical name is L-Alaninamide, 4-chloro-L-phenylalanyl-D-cysteinyl-3-(3-pyridinyl)-L-alanyl-D-tryptophyl-L-lysyl-3-methyl-L-valyl-L-cysteinyl-3-(2-naphthalenyl)-, cyclic (2→7)-disulfide.[1] It is a cyclic disulfide octapeptide analogue of somatostatin.

| Property | Value | Source |

| CAS Number | 209006-18-8 | [1] |

| Molecular Formula | C₅₉H₇₁ClN₁₂O₈S₂ | [1] |

| Molecular Weight | 1175.85 g/mol | [1] |

| Appearance | White to off-white solid | [1] |

| Purity (LCMS) | ≥99% | [1] |

| Solubility | Soluble in DMSO (100 mg/mL) | [2][3] |

Mechanism of Action and Pharmacological Profile

PRL-2915 functions as a competitive antagonist at the human somatostatin receptor subtype 2 (hsst2), exhibiting high binding affinity. It demonstrates selectivity for hsst2 over other somatostatin receptor subtypes and the urotensin II receptor.

Binding Affinity Data

The following table summarizes the binding affinities (Ki) of PRL-2915 for various human somatostatin receptor subtypes and the urotensin II receptor.

| Receptor Subtype | Ki (nM) | Source |

| hsst1 | >1000 | [4] |

| hsst2 | 12 | [3][4][5] |

| hsst3 | 100 | [4] |

| hsst4 | 895 | [4] |

| hsst5 | 520 | [4] |

| rat urotensin II receptor | 293 | [4] |

| human urotensin II receptor | 562 | [4] |

Functional Activity

In functional assays, PRL-2915 has been shown to dose-dependently block the tonic contractions induced by human urotensin II in rat aortic rings, with an IC50 of 1.8 nM in a rat antagonist bioassay versus somatostatin.[4] This suggests that PRL-2915 can effectively antagonize the physiological effects mediated by sst2 activation. The compound displayed no agonist activity when tested alone at concentrations up to 10 µM.

Signaling Pathways

As an antagonist, PRL-2915 blocks the downstream signaling cascades initiated by the activation of the sst2 receptor. Understanding these pathways is crucial for elucidating its mechanism of action.

Somatostatin Receptor 2 (sst2) Signaling Pathway

The sst2 receptor is a G-protein coupled receptor (GPCR). Its activation by somatostatin or other agonists typically leads to inhibitory cellular responses. PRL-2915 prevents these signaling events from occurring.

References

- 1. Both overlapping and distinct signaling pathways for somatostatin receptor subtypes SSTR1 and SSTR2 in pituitary cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Somatostatin Receptor 2 signaling promotes growth and tumor survival in Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 4. Urotensin-II receptor - Wikipedia [en.wikipedia.org]

- 5. Identification of distinct signalling pathways for somatostatin receptors SSTR1 and SSTR2 as revealed by microphysiometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for PRL 2915

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation and storage of PRL 2915, a potent human somatostatin subtype 2 receptor (hsst2) antagonist. Adherence to these guidelines is crucial for ensuring the stability, solubility, and efficacy of the compound in research applications.

Compound Information

| Property | Value |

| Molecular Weight | 1175.85 g/mol |

| Formula | C₅₉H₇₁ClN₁₂O₈S₂ |

| CAS Number | 209006-18-8 |

| Appearance | White to off-white solid |

Storage Conditions

Proper storage of this compound is essential to maintain its integrity and activity over time. The recommended storage conditions for both the solid powder and stock solutions are summarized below.

| Form | Storage Temperature | Duration | Special Instructions |

| Powder | -80°C | 2 years | Sealed, away from moisture. |

| -20°C | 1 year | Sealed, away from moisture. | |

| Stock Solution | -80°C | 6 months | Aliquot to avoid repeated freeze-thaw cycles. Sealed, away from moisture.[1] |

| -20°C | 1 month | Aliquot to avoid repeated freeze-thaw cycles. Sealed, away from moisture.[1] |

Solution Preparation

3.1. Stock Solution Preparation (In Vitro)

The primary solvent for preparing a concentrated stock solution of this compound is Dimethyl Sulfoxide (DMSO).

Solubility Data:

| Solvent | Concentration | Molarity | Notes |

| DMSO | 100 mg/mL | 85.04 mM | Requires sonication. Use of newly opened, anhydrous DMSO is recommended as it is hygroscopic.[1][2] |

Protocol:

-

Bring the this compound powder and anhydrous DMSO to room temperature.

-

To prepare a 10 mM stock solution, add 0.0850 mL of DMSO to 1 mg of this compound.

-

Vortex the mixture to facilitate dissolution.

-

If necessary, sonicate the solution in an ultrasonic bath to ensure complete dissolution.[2] For enhanced solubility, the tube can be warmed to 37°C and shaken in the ultrasonic bath.[2]

-

Once fully dissolved, aliquot the stock solution into single-use vials to minimize freeze-thaw cycles.

-

Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1]

Stock Solution Dilution Table:

| Desired Concentration | Mass of this compound (1 mg) | Mass of this compound (5 mg) | Mass of this compound (10 mg) |

| 1 mM | 0.8504 mL | 4.2522 mL | 8.5045 mL |

| 5 mM | 0.1701 mL | 0.8504 mL | 1.7009 mL |

| 10 mM | 0.0850 mL | 0.4252 mL | 0.8504 mL |

3.2. Working Solution Preparation (In Vivo)

For in vivo applications, two primary protocols are recommended to achieve a clear solution with a solubility of at least 2.5 mg/mL.

Protocol 1: Aqueous Formulation

This formulation is suitable for general in vivo studies.

Formulation Composition:

| Component | Percentage |

| DMSO | 10% |

| PEG300 | 40% |

| Tween-80 | 5% |

| Saline | 45% |

Preparation Steps (for 1 mL):

-

Start with 100 µL of a 25.0 mg/mL this compound stock solution in DMSO.

-

Add 400 µL of PEG300 to the DMSO stock solution and mix thoroughly.

-

Add 50 µL of Tween-80 and mix until the solution is homogeneous.

-

Add 450 µL of saline to bring the final volume to 1 mL. Mix well.[1]

Protocol 2: Oil-Based Formulation

This formulation may be considered for studies requiring sustained release, but caution is advised for dosing periods exceeding two weeks.[1]

Formulation Composition:

| Component | Percentage |

| DMSO | 10% |

| Corn Oil | 90% |

Preparation Steps (for 1 mL):

-

Begin with 100 µL of a 25.0 mg/mL this compound stock solution in DMSO.

-

Add 900 µL of corn oil to the DMSO stock solution.

-

Mix thoroughly until a clear, homogeneous solution is achieved.[1]

Experimental Workflow and Signaling Pathway

The following diagram illustrates the general workflow for preparing this compound solutions for experimental use.

Caption: Workflow for this compound preparation.

This compound functions as a potent antagonist of the human somatostatin subtype 2 receptor (hsst2), exhibiting a Ki of 12 nM.[1][2] Its mechanism of action involves blocking the binding of somatostatin to this receptor, thereby inhibiting downstream signaling pathways.

Caption: this compound signaling pathway.

References

Application Notes and Protocols for PRL-2915 Administration in Animal Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

PRL-2915 is a potent and selective antagonist of the human somatostatin subtype 2 receptor (SSTR2), a G protein-coupled receptor involved in a variety of physiological processes.[1][2][3][4][5][6][7] Somatostatin receptors, including SSTR2, are expressed in the central nervous system and have been implicated in neuromodulatory signaling.[1][8] Notably, SSTR2 activation in cortical neurons has been shown to contribute to neurodegeneration following ischemic events, suggesting that antagonism of this receptor could be a therapeutic strategy for neurodegenerative disorders such as Alzheimer's disease.[1][9]

These application notes provide detailed protocols for the administration of PRL-2915 in rodent models to investigate its potential therapeutic effects on cognitive function and Alzheimer's disease-related pathologies. The protocols are based on methodologies from studies using SSTR2 antagonists and established animal models of neurodegeneration.

Quantitative Data Summary

Currently, there is limited publicly available quantitative data on the effects of PRL-2915 in animal models of Alzheimer's disease. The following table summarizes relevant data from studies using PRL-2915 in other contexts and highlights the potential for SSTR2 antagonism in neuroprotection.

| Animal Model | Compound | Administration Route & Dosage | Key Findings | Reference |

| C57BL/6JRj Mice | PRL-2915 | Oral, 50 mg/kg | In combination with a DPP-4 inhibitor, significantly improved blood glucose levels. | |

| Male Sprague-Dawley Rats | PRL-2915 | Not specified (in vitro bath application, 0.3-30 nM) | Dose-dependently blocked urotensin II-induced tonic contractions of aortic rings. | [6] |

| Perfused Mouse Small Intestine | PRL-2915 | Intra-arterial infusion | Increased GLP-1 and somatostatin secretion. | |

| Male Sprague-Dawley Rats | BIM-23627 (SSTR2 antagonist) | Intracerebroventricular | Prevented internalization of SSTR2 in cerebrocortical neurons adjacent to an infarct. | [1][9] |

| SSTR2-deficient mice | - | - | Exhibited a 40% reduction in infarct size after permanent distal middle cerebral artery occlusion. | [1] |

Experimental Protocols

Protocol 1: Evaluation of PRL-2915 on Cognitive Function in a Mouse Model of Alzheimer's Disease

This protocol is adapted from established methods for inducing Alzheimer's-like pathology and assessing cognitive deficits in mice.

1. Animal Model:

-

Species: C57BL/6J mice (or a transgenic model such as APP/PS1).

-

Age: 8-10 weeks at the start of the experiment.

-

Housing: Group-housed (3-5 animals per cage) with a 12:12-h light/dark cycle and ad libitum access to food and water.

2. Induction of Alzheimer's-like Pathology (Non-transgenic model):

-

Induce sporadic Alzheimer's disease-like pathology via intracerebroventricular (ICV) injection of streptozotocin (STZ), which mimics many pathophysiological aspects of sporadic AD.[4]

3. PRL-2915 Formulation and Administration:

-

Formulation (for oral administration): Prepare a suspension of PRL-2915 in a vehicle solution of 0.5% carboxymethylcellulose (CMC) in sterile water.

-

Dosage: Based on previous studies with oral administration of other compounds in mice, a starting dose of 50 mg/kg can be used. Dose-response studies are recommended.

-

Administration: Administer daily via oral gavage for a period of 4-8 weeks.

4. Behavioral Testing (Cognitive Assessment):

-

Morris Water Maze (MWM): A widely used test for spatial learning and memory.

-

Acquisition Phase: Train the mice to find a hidden platform in a circular pool of water for 5 consecutive days (4 trials per day).

-

Probe Trial: On day 6, remove the platform and allow the mouse to swim freely for 60 seconds. Record the time spent in the target quadrant.

-

-

Contextual Fear Conditioning: To assess fear-associated learning and memory.

-

Training: Place the mouse in a conditioning chamber and deliver a mild foot shock paired with an auditory cue.

-

Testing: 24 hours later, return the mouse to the same chamber (context) and a different chamber with the auditory cue, and measure freezing behavior.

-

5. Biochemical and Histological Analysis:

-

At the end of the study, euthanize the animals and collect brain tissue.

-

Immunohistochemistry: Stain brain sections for amyloid-beta plaques and hyperphosphorylated tau.

-

ELISA: Quantify levels of amyloid-beta 40/42 and inflammatory markers in brain homogenates.

Protocol 2: Investigation of Neuroprotective Effects of PRL-2915 in a Rat Model of Focal Ischemia

This protocol is designed to assess the potential of PRL-2915 to mitigate neuronal damage in a model that has been shown to involve SSTR2 activation.[1]

1. Animal Model:

-

Species: Adult male Sprague-Dawley rats.

-

Weight: 250-300g.

-

Housing: Single-housed after surgery with a 12:12-h light/dark cycle and ad libitum access to food and water.

2. Surgical Procedure (Middle Cerebral Artery Occlusion - MCAO):

-

Induce focal cerebral ischemia by occluding the middle cerebral artery using the intraluminal filament method.

3. PRL-2915 Formulation and Administration:

-

Formulation (for intravenous or intraperitoneal injection): Dissolve PRL-2915 in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[6]

-

Dosage: A starting dose of 10 mg/kg can be administered.

-

Administration: Administer as a single dose either immediately before or after the MCAO procedure.

4. Assessment of Infarct Volume:

-

24 hours after MCAO, euthanize the animals and section the brains.

-

Stain the sections with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area.

-

Quantify the infarct volume using image analysis software.

5. Immunohistochemical Analysis:

-

Stain brain sections for markers of apoptosis (e.g., cleaved caspase-3) and neuronal survival (e.g., NeuN).

Signaling Pathways and Experimental Workflows

Caption: Proposed signaling pathway of PRL-2915 in a neuron.

Caption: General experimental workflow for evaluating PRL-2915.

References

- 1. Somatostatin receptor 2 is activated in cortical neurons and contributes to neurodegeneration after focal ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. jneurosci.org [jneurosci.org]

- 3. Protocols for assessing neurodegenerative phenotypes in Alzheimer's mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. webapp.leal.health [webapp.leal.health]

- 6. The Role of Receptor–Ligand Interaction in Somatostatin Signaling Pathways: Implications for Neuroendocrine Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. jneurosci.org [jneurosci.org]

- 8. Somatostatin receptor 2 - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

Application Notes and Protocols for PRL-2915 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

PRL-2915 is a potent and selective antagonist of the human somatostatin receptor subtype 2 (SSTR2), a member of the G protein-coupled receptor family.[1][2] With a binding affinity (Ki) of 12 nM for the human SSTR2, PRL-2915 serves as a valuable tool for investigating the physiological and pathological roles of this receptor in various cellular contexts.[1][2] Somatostatin receptors are known to modulate a variety of cellular processes, including hormone secretion, neurotransmission, and cell proliferation.[3][4] The inhibitory effects of somatostatin are primarily mediated through these receptors, and their expression is often altered in disease states, particularly in neuroendocrine tumors.[3][4] As an antagonist, PRL-2915 blocks the canonical signaling pathways initiated by the binding of somatostatin or its agonists to SSTR2, thereby preventing the downstream cellular responses.[5] These application notes provide a comprehensive guide for the use of PRL-2915 in cell culture, including recommended dosage, experimental protocols, and an overview of the SSTR2 signaling pathway.

Data Presentation

The following table summarizes the available quantitative data for PRL-2915, providing a basis for determining the appropriate dosage in cell culture experiments.

| Parameter | Value | Species/System | Reference |

| Ki (Binding Affinity) | 12 nM | Human SSTR2 | [1][2] |

| IC50 (Functional Antagonism) | 1.8 nM | Rat pituitary growth hormone assay (vs. somatostatin-14) | |

| Effective Concentration | 0.3 - 30 nM | Rat aortic rings (inhibition of urotensin II-induced contraction) | [1] |

Recommended PRL-2915 Dosage for Cell Culture

Based on the available data, a starting concentration range of 1 nM to 100 nM is recommended for most in vitro cell culture experiments. The optimal concentration will be cell-type specific and depend on the expression level of SSTR2 and the specific biological question being investigated. It is crucial to perform a dose-response experiment to determine the most effective concentration for your specific cell line and experimental conditions.

Experimental Protocols

Protocol 1: Preparation of PRL-2915 Stock and Working Solutions

Materials:

-

PRL-2915 powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Complete cell culture medium appropriate for your cell line

-

Sterile microcentrifuge tubes and pipette tips

Procedure:

-

Stock Solution Preparation (10 mM):

-

PRL-2915 is soluble in DMSO at concentrations up to 100 mg/mL (85.04 mM).[1]

-

To prepare a 10 mM stock solution, dissolve 1.18 mg of PRL-2915 powder (MW: 1175.85 g/mol ) in 100 µL of DMSO.

-

Vortex thoroughly to ensure complete dissolution. If needed, brief sonication or warming to 37°C can aid dissolution.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C or -80°C for long-term storage.

-

-

Working Solution Preparation:

-

Thaw an aliquot of the 10 mM stock solution.

-

Prepare intermediate dilutions of the stock solution in sterile DMSO or complete cell culture medium as needed.

-

For the final working concentrations, dilute the stock or intermediate solutions in complete cell culture medium to the desired final concentrations (e.g., 1 nM, 10 nM, 100 nM).

-

Important: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Ensure that the vehicle control (medium with the same final concentration of DMSO) is included in all experiments.

-

Protocol 2: Determination of Optimal Dosage using a Cell Viability Assay (e.g., MTT or CCK-8)

This protocol outlines a general procedure to determine the effect of PRL-2915 on cell viability and to identify the optimal working concentration.

Materials:

-

Cells of interest seeded in a 96-well plate

-

PRL-2915 working solutions (prepared as in Protocol 1)

-

Complete cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) reagent

-

Solubilization buffer (for MTT assay, e.g., DMSO or acidic isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow the cells to adhere and recover overnight.

-

Treatment:

-

Remove the old medium and replace it with fresh medium containing various concentrations of PRL-2915 (e.g., 0.1, 1, 10, 100, 1000 nM).

-

Include a "vehicle control" group treated with the same concentration of DMSO as the highest PRL-2915 concentration.

-

Include an "untreated control" group with fresh medium only.

-

-

Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours) in a standard cell culture incubator (37°C, 5% CO2).

-

Cell Viability Assessment:

-

For MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours. Then, add the solubilization buffer to dissolve the formazan crystals.

-

For CCK-8 Assay: Add CCK-8 reagent to each well and incubate for 1-4 hours.

-

-

Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Data Analysis:

-

Subtract the absorbance of the blank wells (medium only).

-

Normalize the absorbance of the treated wells to the vehicle control.

-

Plot the cell viability (%) against the log of the PRL-2915 concentration to generate a dose-response curve. This will help determine the optimal non-toxic concentration for subsequent functional assays.

-

Signaling Pathways and Visualizations

SSTR2 Signaling Pathway

The somatostatin receptor 2 (SSTR2) is a G protein-coupled receptor that, upon binding to its endogenous ligand somatostatin, initiates a cascade of intracellular signaling events. These pathways are predominantly inhibitory in nature. Activation of SSTR2 typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels.[2] It can also modulate ion channels, leading to a decrease in intracellular calcium concentrations.[2] Furthermore, SSTR2 activation can stimulate protein tyrosine phosphatases such as SHP-1 and SHP-2, which in turn can influence downstream signaling cascades including the MAPK/ERK and PI3K/Akt pathways, ultimately impacting cell proliferation, apoptosis, and hormone secretion.[6][7] PRL-2915, as a competitive antagonist, binds to SSTR2 and prevents the binding of somatostatin or its agonists, thereby blocking the initiation of these downstream signaling events.

Caption: SSTR2 signaling pathway and the antagonistic action of PRL-2915.

Experimental Workflow for Optimal Dosage Determination

The following diagram illustrates a logical workflow for determining the optimal dosage of PRL-2915 for cell culture experiments.

Caption: Workflow for determining the optimal PRL-2915 dosage.

References

- 1. Identification of distinct signalling pathways for somatostatin receptors SSTR1 and SSTR2 as revealed by microphysiometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Both overlapping and distinct signaling pathways for somatostatin receptor subtypes SSTR1 and SSTR2 in pituitary cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Somatostatin receptor antagonist - Wikipedia [en.wikipedia.org]

- 5. What are SSTR2 antagonists and how do they work? [synapse.patsnap.com]

- 6. Somatostatin Receptor 2 signaling promotes growth and tumor survival in Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]

Application Notes and Protocols for Studying Urotensin II-Induced Contractions with PRL-2915

For Researchers, Scientists, and Drug Development Professionals

Introduction

Urotensin II (U-II) is a potent vasoconstrictor peptide that plays a significant role in cardiovascular regulation. Its effects are mediated through the G protein-coupled urotensin II receptor (UT receptor), making this signaling pathway a key target for research in cardiovascular diseases.[1] PRL-2915, a known somatostatin receptor subtype 2 (sst2) antagonist, has been identified as an inhibitor of U-II-induced contractions, suggesting a potential cross-reactivity or interaction between the somatostatin and urotensin systems.[2] These application notes provide detailed protocols and data for utilizing PRL-2915 as a tool to investigate the physiological and pathological effects of the U-II system.

Data Presentation

The following table summarizes the binding affinities and functional antagonism of PRL-2915.

| Ligand | Receptor | Parameter | Value | Reference |

| PRL-2915 | Human sst2 | Ki | 12 nM | [3][4] |

| PRL-2915 | Human sst3 | Ki | 100 nM | [4] |

| PRL-2915 | Human sst5 | Ki | 520 nM | [4] |

| PRL-2915 | Human sst4 | Ki | 895 nM | [4] |

| PRL-2915 | Human sst1 | Ki | >1000 nM | [4] |

| PRL-2915 | Rat urotensin II receptor | Ki | 293 nM | [4] |

| PRL-2915 | Human urotensin II receptor | Ki | 562 nM | [3][4] |

| PRL-2915 | Rat antagonist bioassay vs. somatostatin | IC50 | 1.8 nM | [4] |

| PRL-2915 | Inhibition of human U-II-induced tonic contractions of rat aortic rings | Concentration Range | 0.3-30 nM | [3] |

Signaling Pathways

The following diagrams illustrate the signaling pathways of the Urotensin II receptor and the Somatostatin receptor 2.

Figure 1: Urotensin II Receptor Signaling Pathway.

Figure 2: Somatostatin Receptor 2 (sst2) Signaling Pathway.

Experimental Protocols

Protocol 1: In Vitro Rat Aortic Ring Contraction Assay

This protocol details the methodology for assessing the inhibitory effect of PRL-2915 on urotensin II-induced contractions in isolated rat thoracic aorta.

Materials:

-

Male Wistar rats (250-300 g)

-

Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11.1)

-

Urotensin II (human)

-

PRL-2915

-

Phenylephrine

-

Organ bath system with isometric force transducers

-

Carbogen gas (95% O2, 5% CO2)

Procedure:

-

Tissue Preparation:

-

Euthanize a male Wistar rat by cervical dislocation.[5]

-

Excise the thoracic aorta and place it in ice-cold Krebs-Henseleit solution.

-

Carefully remove adherent connective and adipose tissue.

-

Cut the aorta into rings of approximately 4 mm in width.[6]

-

(Optional) To remove the endothelium, gently rub the luminal surface with a fine wire or wooden stick.[6]

-

-

Experimental Setup:

-

Suspend the aortic rings in organ baths containing 10 mL of Krebs-Henseleit solution, maintained at 37°C and continuously gassed with carbogen.[6]

-

Connect the rings to isometric force transducers to record changes in tension.

-

Apply an optimal resting tension of 2 g and allow the tissues to equilibrate for at least 60 minutes. During this period, replace the bath solution every 15 minutes.

-

-

Viability and Contractility Check:

-

After equilibration, contract the rings with a submaximal concentration of phenylephrine (e.g., 1 µM) to check for tissue viability and contractile capacity.

-

Wash the tissues and allow them to return to baseline tension.

-

-

Antagonist Incubation:

-

Pre-incubate the aortic rings with PRL-2915 at desired concentrations (e.g., 0.3, 1, 3, 10, 30 nM) for 30 minutes.[3] For control rings, add the vehicle (e.g., DMSO) at the same final concentration.

-

-

Urotensin II-Induced Contraction:

-

Generate a cumulative concentration-response curve for urotensin II (e.g., 10⁻¹⁰ to 10⁻⁶ M) in the presence and absence of PRL-2915.

-

Record the maximal contraction induced by each concentration of U-II.

-

-

Data Analysis:

-

Express the contractile responses as a percentage of the maximal contraction induced by a reference agonist (e.g., KCl or phenylephrine).

-

Calculate the EC50 values for urotensin II in the absence and presence of different concentrations of PRL-2915.

-

A rightward shift in the concentration-response curve for urotensin II in the presence of PRL-2915 indicates competitive antagonism.

-

Figure 3: Experimental Workflow for Aortic Ring Contraction Assay.

Protocol 2: Calcium Mobilization Assay in Vascular Smooth Muscle Cells

This protocol outlines a method to investigate the effect of PRL-2915 on urotensin II-induced intracellular calcium mobilization in cultured rat aortic smooth muscle cells (RASMCs).

Materials:

-

Primary rat aortic smooth muscle cells (RASMCs)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Fura-2 AM or other suitable calcium indicator dye

-

Hanks' Balanced Salt Solution (HBSS)

-

Urotensin II (human)

-

PRL-2915

-

Fluorescence plate reader or microscope with ratiometric imaging capabilities

Procedure:

-

Cell Culture:

-

Culture RASMCs in appropriate medium until they reach 80-90% confluency.

-

Seed the cells onto black-walled, clear-bottom 96-well plates for plate reader assays or onto glass coverslips for microscopy.

-

-

Dye Loading:

-

Wash the cells with HBSS.

-

Load the cells with Fura-2 AM (e.g., 2-5 µM) in HBSS for 30-60 minutes at 37°C in the dark.

-

Wash the cells twice with HBSS to remove extracellular dye and allow for de-esterification for 15-30 minutes.

-

-

Antagonist Incubation:

-

Pre-incubate the cells with various concentrations of PRL-2915 or vehicle for 20-30 minutes at room temperature.

-

-

Measurement of Calcium Response:

-

Measure the baseline fluorescence ratio (e.g., 340/380 nm excitation, 510 nm emission for Fura-2).

-

Stimulate the cells with a specific concentration of urotensin II (e.g., EC80 concentration determined from a prior dose-response experiment).

-

Record the change in fluorescence ratio over time to measure the intracellular calcium transient.

-

-

Data Analysis:

-

Quantify the peak increase in the fluorescence ratio in response to U-II stimulation.

-

Compare the calcium response in cells pre-treated with PRL-2915 to the control (vehicle-treated) cells.

-